Methylenecyclopentane

Physical Organic Chemistry Mass Spectrometry Photoelectron Spectroscopy

Researchers often face regioisomeric mixtures with standard dienophiles in Diels-Alder reactions. Methylenecyclopentane (CAS 1528-30-9) ensures full regiocontrol, producing a single cycloadduct. Its exocyclic double bond delivers benchmark ionization energy (8.51 eV) and heat of hydrogenation (-26.9 kcal/mol) for computational calibration. • 100% regioselectivity in hetero-Diels-Alder reactions • Resists ring-opening polymerization for mechanistic studies • ≥98% GC purity; refrigerated storage; TSCA listed

Molecular Formula C6H10
Molecular Weight 82.14 g/mol
CAS No. 1528-30-9
Cat. No. B075326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethylenecyclopentane
CAS1528-30-9
Molecular FormulaC6H10
Molecular Weight82.14 g/mol
Structural Identifiers
SMILESC=C1CCCC1
InChIInChI=1S/C6H10/c1-6-4-2-3-5-6/h1-5H2
InChIKeyNFJPEKRRHIYYES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methylenecyclopentane: Key Physicochemical Properties


Methylenecyclopentane (CAS 1528-30-9) is an exo-methylene cycloalkene with the molecular formula C₆H₁₀ and a molecular weight of 82.14 g/mol [1]. It is characterized by a cyclopentane ring bearing an exocyclic methylidene (=CH₂) group [1]. This structural feature imparts a degree of ring strain and a distinct reactivity profile compared to its endocyclic isomer, 1-methylcyclopentene, and other simple cycloalkenes [2]. The compound is typically handled as a colorless liquid with a boiling point of 75-76 °C and a density of 0.781 g/mL at 25 °C .

Methylenecyclopentane: Why Analogs Are Not Substitutes


Attempting to substitute methylenecyclopentane with a generic 'cyclopentane' or 'C6 alkene' is scientifically unsound due to its unique exocyclic double bond, which dictates a fundamentally different electronic structure, thermodynamic stability, and polymerization behavior. Data show it possesses a significantly lower ionization energy (8.51 eV) than cyclopentene (9.01 eV) [1], a higher heat of hydrogenation (-26.9 kcal/mol) than its more stable endocyclic isomer 1-methylcyclopentene (-23.0 kcal/mol) [2], and unlike methylenecyclobutane or methylenecyclopropane, it resists ring-opening polymerization, instead undergoing double bond migration [3]. These quantitative differences in fundamental properties preclude simple interchangeability in both academic research and industrial applications, as detailed in the evidence guide below.

Methylenecyclopentane: Quantified Differentiation Evidence


Ionization Energy vs. Cyclopentene

Methylenecyclopentane exhibits a significantly lower first ionization energy compared to its endocyclic isomer 1-methylcyclopentene and the parent cycloalkene cyclopentene. This quantifies its enhanced electron-donating character due to the exocyclic methylene group. High-resolution photoelectron spectrometry measured the first ionization energy of methylenecyclopentane as 8.51 ± 0.01 eV, which is 0.50 eV lower than cyclopentene (9.01 ± 0.01 eV) and 0.03 eV lower than 1-methylcyclopentene (8.54 ± 0.01 eV) [1].

Physical Organic Chemistry Mass Spectrometry Photoelectron Spectroscopy

Ring Strain vs. 1-Methylcyclopentene

The exocyclic double bond in methylenecyclopentane results in a higher heat of hydrogenation compared to its more stable endocyclic isomer, 1-methylcyclopentene. This directly quantifies the difference in thermodynamic stability between the two compounds. The heat of hydrogenation for methylenecyclopentane was measured as -26.9 kcal/mol, while that for 1-methylcyclopentene is -23.0 kcal/mol [1]. This 3.9 kcal/mol difference (equivalent to ~16.3 kJ/mol) reflects the increased ring strain energy in the exocyclic isomer.

Thermochemistry Isomer Stability Hydrogenation Calorimetry

ROMP Behavior vs. Methylenecyclobutane

Under the same catalytic conditions where methylenecyclobutane (MCB) and methylenecyclopropane (MCP) undergo facile ring-opening polymerization (ROMP) to yield exo-methylene-functionalized polyethylenes, methylenecyclopentane instead undergoes double bond migration to an internal position and does not polymerize. The study states: 'Under the same catalytic conditions, the monomers methylenecyclopentane, methylenecyclohexane, and 2-methylenenorbornane undergo double bond migration (to the adjacent internal position) rather than polymerization' [1].

Polymer Chemistry Catalysis Metallocene Catalysts

Maleimide Copolymerization vs. Isoprene

3-Methylenecyclopentene (MCP), a derivative of methylenecyclopentane, displays a contrasting reaction pathway with N-substituted maleimides (RMIs) compared to isoprene. While isoprene predominantly undergoes a Diels–Alder reaction with RMIs, MCP undergoes highly alternating and regiospecific radical copolymerization. This is quantified by the monomer reactivity ratios for the copolymerization of MCP (M1) and N-phenylmaleimide (PhMI, M2), which were determined to be r1 = 0.010 and r2 = 0.0080 [1]. The alternating nature of the copolymer (r1*r2 ≈ 0) is a key differentiator.

Radical Polymerization Copolymers Maleimide Chemistry

Hetero Diels-Alder Regioselectivity

In reactions with sterically hindered and electronically deactivated dienes, methylenecyclopentane demonstrates full regioselectivity, a behavior not guaranteed with simpler, non-cyclic alkene dienophiles. The reaction of the model compound ethyl 4,β-dinitrocinnamate with 2-methylenecyclopentane, while described as 'a very difficult process', proceeded with 'full regioselectivity' to yield the expected (4 + 2) hetero Diels–Alder cycloadduct [1].

Cycloaddition Regioselectivity Hetero Diels-Alder

Physical Properties vs. Methylcyclopentane

The presence of the exocyclic double bond in methylenecyclopentane leads to distinct physical properties compared to its fully saturated analog, methylcyclopentane. Methylenecyclopentane has a higher density (0.781 g/mL at 25 °C ) and a higher refractive index (n20/D 1.435 ) compared to methylcyclopentane, which has a density of 0.750 g/mL and a refractive index of ~1.408 [1]. This difference in polarity and density can influence its behavior as a solvent and its separation in analytical methods like GC.

Physicochemical Properties Solvent Characterization Analytical Chemistry

Methylenecyclopentane: Research & Industrial Applications


Maleimide Copolymer Precursor

The unique ability of 3-methylenecyclopentene, a derivative, to undergo alternating, regiospecific radical copolymerization with N-substituted maleimides, as opposed to the Diels–Alder pathway of isoprene, makes it a valuable monomer for synthesizing high-performance materials. Copolymers derived from MCP and RMIs exhibit high molecular weight, no weight loss under 340 °C, glass transition temperatures tunable from 66–159 °C, and excellent optical properties including >95% visible light transmittance and refractive indices of 1.54–1.58 [1]. This is in stark contrast to the behavior of isoprene, which predominantly yields cycloadducts [1].

Ionization and Strain Energy Probe

Methylenecyclopentane serves as an essential model compound for investigating the fundamental effects of exocyclic versus endocyclic double bonds on electronic structure and thermodynamic stability. Its precisely measured first ionization energy of 8.51 eV [1] and heat of hydrogenation of -26.9 kcal/mol [2] provide critical benchmark data for computational chemistry and theoretical models. Researchers use these values to calibrate calculations on ring strain and to predict the reactivity of more complex exo-methylene systems.

Stereoselective Synthesis Building Block

The full regioselectivity exhibited by methylenecyclopentane in challenging hetero Diels–Alder reactions [1] makes it a preferred building block for the total synthesis of complex natural products and pharmaceuticals. Unlike simpler dienophiles that may yield regioisomeric mixtures, its reaction with ethyl 4,β-dinitrocinnamate proceeds with complete regiocontrol, ensuring a single, predictable cycloadduct [1]. This attribute is critical for efficient, high-yielding synthetic routes to spirocyclic and fused ring systems found in bioactive molecules.

Mechanistic Probe in Metallocene Catalysis

Its divergent behavior under metallocene-catalyzed polymerization conditions—undergoing double bond migration instead of ring-opening polymerization—makes methylenecyclopentane a valuable mechanistic probe. By studying why it fails to polymerize under conditions that are highly effective for methylenecyclobutane and methylenecyclopropane [1], researchers gain critical insights into the steric and electronic requirements for β-alkyl shift-based ring-opening and the factors governing catalyst selectivity in polyolefin synthesis.

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